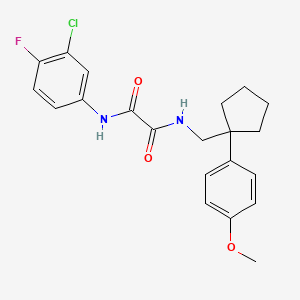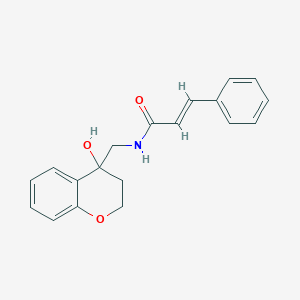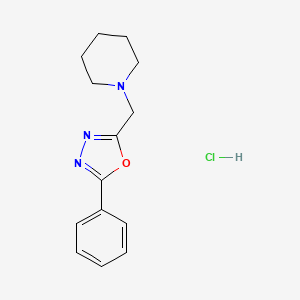
1-(2-oxo-2-phenylethyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-oxo-2-phenylethyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione, commonly known as TQ, is a natural product isolated from the seeds of Nigella sativa. TQ has been found to exhibit various pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial effects.
Mechanism of Action
The mechanism of action of TQ is not fully understood. However, it has been suggested that TQ exerts its pharmacological effects by modulating various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. TQ has also been found to interact with various proteins, including p53, Bcl-2, and caspases, which are involved in the regulation of apoptosis.
Biochemical and Physiological Effects:
TQ has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including COX-2, 5-LOX, and MMP-9, which are involved in inflammation and cancer progression. TQ has also been found to increase the activity of various antioxidant enzymes, including superoxide dismutase and catalase, which protect cells from oxidative stress. Additionally, TQ has been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
Advantages and Limitations for Lab Experiments
TQ has several advantages for lab experiments. It is a natural product, which makes it a safer alternative to synthetic compounds. TQ is also readily available and relatively inexpensive. However, TQ has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in in vitro and in vivo experiments. Additionally, the stability of TQ can be affected by light and temperature, which can lead to degradation and loss of activity.
Future Directions
There are several future directions for the study of TQ. One area of interest is the development of TQ-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the investigation of the pharmacokinetics and pharmacodynamics of TQ in humans. Additionally, the development of novel delivery systems for TQ can improve its solubility and stability, which can enhance its therapeutic efficacy. Finally, the identification of new targets and signaling pathways modulated by TQ can provide new insights into its mechanism of action and potential therapeutic applications.
Synthesis Methods
TQ can be synthesized by the oxidation of thymoquinone, which is a major component of Nigella sativa seeds. The oxidation of thymoquinone can be achieved by using various reagents, including potassium permanganate, chromium trioxide, and iodine.
Scientific Research Applications
TQ has been extensively studied for its potential therapeutic effects. It has been found to exhibit anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. TQ has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, TQ has been found to have antioxidant and antimicrobial activities.
properties
IUPAC Name |
1-phenacyl-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O6/c1-31-21-13-17(14-22(32-2)23(21)33-3)27-24(29)18-11-7-8-12-19(18)26(25(27)30)15-20(28)16-9-5-4-6-10-16/h4-14H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKXIZITKRQRAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-oxo-2-phenylethyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1-Ethyl-3-methylpyrazol-4-yl)amino]acetic acid](/img/structure/B2649380.png)
![4-{3-[(4-Fluorophenyl)methyl]-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imida zolino[1,2-h]purin-8-yl}benzenesulfonamide](/img/structure/B2649382.png)
![N-(4-acetamidophenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2649383.png)
![2-(2H,3H-benzo[e]1,4-dioxin-5-yloxy)acetic acid](/img/structure/B2649384.png)
![Ethyl 2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]butanoate](/img/structure/B2649385.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxamide](/img/structure/B2649387.png)


![2-[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2649390.png)



